molecular formula C12H17N3O2 B3051566 3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde CAS No. 346600-38-2

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3051566
CAS No.: 346600-38-2
M. Wt: 235.28 g/mol
InChI Key: JLDZUPVPIFNZKH-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative featuring a methyl group at position 3, a carbaldehyde moiety at position 2, and a 4-methylpiperazine-1-carbonyl substituent at position 5. Its synthesis likely involves multi-step organic reactions, including amide bond formation to incorporate the piperazine moiety .

Properties

IUPAC Name

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-10(13-11(9)8-16)12(17)15-5-3-14(2)4-6-15/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZUPVPIFNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C(=O)N2CCN(CC2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622731
Record name 3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346600-38-2
Record name 3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the desired product through the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrrole and Pyrazole Families

The compound’s closest analogs differ in ring type (pyrrole vs. pyrazole), substituent positions, and functional groups. Key examples include:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Applications/Notes References
3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde Pyrrole 3-Me, 5-(4-Me-piperazine-CO), 2-CHO ~279.33* Hypothesized pharmaceutical relevance N/A
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Pyrrole 1-benzyl, 5-(CH₂OH), 2-CHO 215.24 Synthetic intermediate; ionic liquid synthesis
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Me, 5-OPh, 1-Ph, 4-CHO 293.31 Antibacterial/anti-inflammatory research
1-Methyl-1H-pyrazole-4-carbaldehyde Pyrazole 1-Me, 4-CHO 110.11 Commercial reagent (Kanto Catalog)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 5-(4-Br-Ph), 3-(4-F-Ph), 1-CHO 377.21 Crystallographically confirmed

*Calculated based on formula: C₁₂H₁₈N₄O₂.

Key Observations:

  • Ring Saturation: Pyrazoline analogs (e.g., ) are dihydro derivatives, which may influence conformational flexibility and biological activity compared to aromatic pyrroles/pyrazoles .
  • Substituent Effects: The target compound’s 4-methylpiperazine-1-carbonyl group enhances polarity and hydrogen-bonding capacity compared to simpler substituents like hydroxymethyl () or phenoxy (). This could improve solubility or target binding in drug design .
  • Positional Isomerism: The carbaldehyde group’s position (e.g., pyrrole-2-carbaldehyde vs. pyrazole-4-carbaldehyde) affects electronic distribution and reactivity .

Biological Activity

3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in the context of cancer and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methyl group and a 4-methylpiperazine-1-carbonyl moiety. Its chemical structure is pivotal for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Research indicates that the compound acts primarily as an inhibitor of specific kinases, notably ERK5. The binding affinity and selectivity for ERK5 have been demonstrated through crystallographic studies, revealing that the compound occupies the ATP-binding site, thereby inhibiting its activity. Such inhibition is crucial as ERK5 is involved in cell proliferation and survival pathways, making it a target for cancer therapeutics .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : In mouse xenograft models, the compound demonstrated a reduction in tumor size, correlating with its ability to inhibit ERK5 activity. The compound's potency was assessed through various assays measuring cell viability and apoptosis induction .
  • Selectivity : The compound has shown selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound also displays promising antibacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that modifications to the piperazine substituent enhance its efficacy against tuberculosis . The minimal inhibitory concentration (MIC) values reported are below 0.016 μg/mL, indicating potent activity with low cytotoxicity .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/MIC ValueReference
AnticancerERK5Submicromolar
AntimicrobialMycobacterium tuberculosis< 0.016 μg/mL
CytotoxicityNormal cellsIC50 > 64 μg/mL

Case Study 1: Anticancer Efficacy

In a study published in April 2022, researchers evaluated the efficacy of the compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations. These findings support the potential use of this compound as an adjunct therapy in cancer treatment .

Case Study 2: Anti-Tuberculosis Activity

A separate investigation focused on the anti-tuberculosis properties of the compound. It was found to effectively inhibit MmpL3, a crucial protein involved in mycolic acid biosynthesis in M. tuberculosis. This mechanism underlines its potential as a novel therapeutic agent against multidrug-resistant tuberculosis strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
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3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.